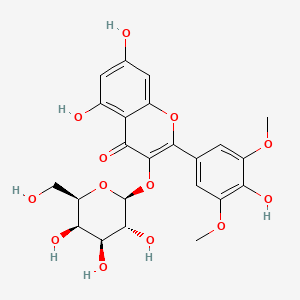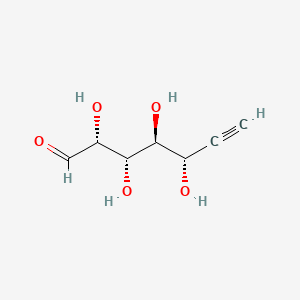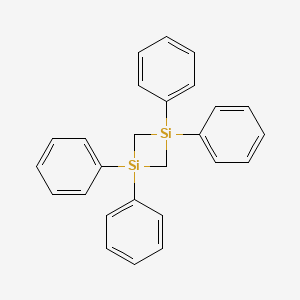
1,1,3,3-Tetraphenyl-1,3-disiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraphenyl-1,3-disiletane is an organosilicon compound with the molecular formula C28H24Si2. It is characterized by the presence of two silicon atoms bonded to phenyl groups, forming a unique disiletane ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains methyl and vinyl groups instead of phenyl groups.
1,1,3,3-Tetrachloro-1,3-disilacyclobutane: This compound has chlorine atoms instead of phenyl groups and forms a different ring structure.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-disiletane is unique due to its phenyl groups, which impart distinct chemical properties and reactivity. These properties make it particularly useful in applications requiring stability and specific reactivity patterns .
Propriétés
Numéro CAS |
2319-40-6 |
|---|---|
Formule moléculaire |
C26H24Si2 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
SMILES canonique |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Numéros CAS associés |
170473-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



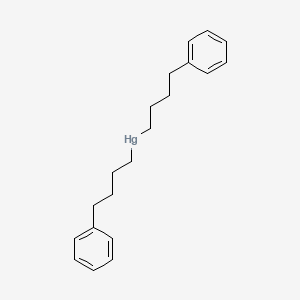
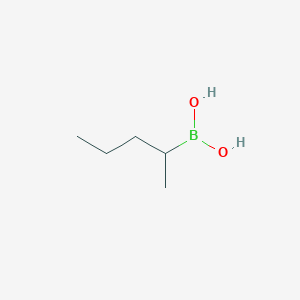
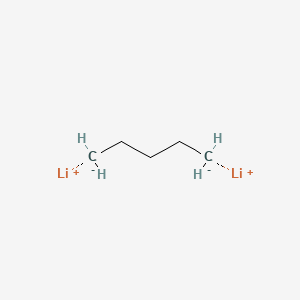
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
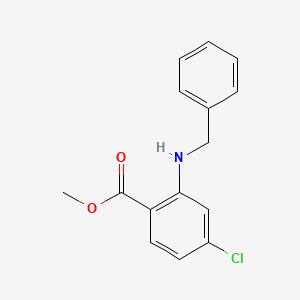
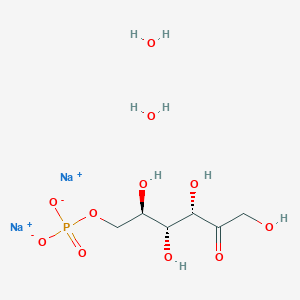
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
